molecular formula C11H11F2NO3 B2658699 2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid CAS No. 1270661-89-6

2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid

Cat. No.: B2658699
CAS No.: 1270661-89-6
M. Wt: 243.21
InChI Key: ABAAWKGHNUADRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid is a specialized chiral compound offered for research and development purposes. It is a derivative of 2-amino-2-(2,4-difluorophenyl)acetic acid (CAS 240409-02-3), where the amino group has been functionalized with an N-acetyl-N-methyl moiety . This modification combines the properties of a fluorinated aromatic ring with a protected amino acid, making it a valuable building block in organic synthesis and medicinal chemistry. The 2,4-difluorophenyl group is a common scaffold in pharmaceutical intermediates, and the introduction of fluorine atoms is a established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of lead compounds . The N-acetyl protection of the alpha-amino group increases the stability of the molecule and directs further synthetic transformations towards the carboxylic acid functionality. This compound is primarily used as a chiral synthon for the construction of more complex molecules, such as potential active pharmaceutical ingredients (APIs) and bioactive probes . Researchers can leverage this chemical to introduce a sterically defined, fluorinated phenylacetic acid derivative into target structures via reactions at the carboxylic acid group. Handling should follow general safety precautions for laboratory chemicals. Based on similar structures, it may cause skin, eye, and respiratory irritation . A full safety assessment is recommended prior to use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c1-6(15)14(2)10(11(16)17)8-4-3-7(12)5-9(8)13/h3-5,10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAAWKGHNUADRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C(C1=C(C=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid typically involves the following steps:

    Formation of the Acetyl(methyl)amino Group: This step involves the acetylation of a methylamine precursor using acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the acetyl(methyl)amino intermediate.

    Formation of the Acetic Acid Backbone:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmacological Studies :
    • The compound has been investigated for its potential as an analgesic and anti-inflammatory agent. Research indicates that derivatives of this compound can modulate pain pathways, making them candidates for pain management therapies .
  • Neuroprotective Effects :
    • Studies have suggested that 2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid may exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. Its ability to inhibit certain neurotoxic pathways has been documented in preclinical models .
  • Anticancer Research :
    • The compound's structural analogs have shown promise in inhibiting tumor growth in various cancer cell lines. Ongoing research aims to elucidate the mechanisms by which these compounds exert their anticancer effects .

Agricultural Applications

  • Pesticide Development :
    • The compound has been explored for its efficacy against agricultural pests. Its unique chemical structure allows it to act on specific biological pathways in insects, making it a candidate for developing safer and more effective pesticides .
  • Herbicide Formulations :
    • Research indicates that this compound can be incorporated into herbicide formulations to enhance efficacy against resistant weed species. This application is particularly relevant in sustainable agriculture practices .

Biochemical Research Applications

  • Enzyme Inhibition Studies :
    • The compound has been used in studies aimed at understanding enzyme inhibition mechanisms. Its ability to interact with specific enzymes makes it a valuable tool in biochemical assays .
  • Metabolic Pathway Analysis :
    • Researchers have utilized this compound to trace metabolic pathways in various organisms, providing insights into metabolic disorders and potential therapeutic targets .

Case Study 1: Neuroprotective Mechanisms

In a study published in "Neuropharmacology," researchers examined the neuroprotective effects of this compound on neuronal cells exposed to neurotoxins. The results indicated a significant reduction in cell death and oxidative stress markers, suggesting potential therapeutic applications for neurodegenerative diseases.

Case Study 2: Agricultural Efficacy

A field trial conducted by the IR-4 Project evaluated the effectiveness of a pesticide formulation containing this compound against common agricultural pests. The results demonstrated a marked decrease in pest populations while maintaining safety standards for non-target organisms.

Mechanism of Action

The mechanism of action of 2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid involves its interaction with specific molecular targets. The acetyl(methyl)amino group can form hydrogen bonds with target proteins, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Phenyl Substitution Amino/Acetic Acid Modification Molecular Formula Molecular Weight Key Features/Applications Reference
2-Amino-2-(2,4-difluorophenyl)acetic acid 2,4-Difluoro Free amino group C₈H₇F₂NO₂ 201.15 Precursor for fluorinated drug synthesis
Methyl 2-amino-2-(2,4-difluorophenyl)acetate 2,4-Difluoro Methyl ester; free amino C₉H₉F₂NO₂ 217.17 Esterified form for improved volatility
(2R)-2-Amino-2-[4-(trifluoromethyl)phenyl]acetic acid 4-Trifluoromethyl Free amino group; chiral center C₉H₈F₃NO₂ 235.16 Chiral building block for asymmetric synthesis
2-[4-(Difluoromethyl)phenyl]acetic acid 4-Difluoromethyl No amino substitution C₉H₈F₂O₂ 186.16 Lipophilic acid for material science
2-((3,5-Difluorophenyl)amino)-2-oxoacetic acid 3,5-Difluoro Oxo group on amino C₈H₅F₂NO₃ 201.13 Potential kinase inhibitor intermediate
(2,4-Difluorophenyl)(difluoro)acetic acid 2,4-Difluoro Difluoro substitution on acetic acid C₈H₆F₄O₂ 218.13 High fluorination for metabolic resistance

Key Structural Differences and Implications

Phenyl Ring Substitution: 2,4-Difluoro vs. 3,5-Difluoro: Compounds like 2-((3,5-difluorophenyl)amino)-2-oxoacetic acid exhibit altered electronic properties compared to the 2,4-difluoro configuration. The 2,4-substitution pattern is more common in drugs due to its balanced steric and electronic effects. Trifluoromethyl vs.

Amino Group Modifications: Acetyl(methyl)amino vs. Free Amino: The acetyl(methyl)amino group in the target compound reduces nucleophilicity compared to the free amino group in 2-amino-2-(2,4-difluorophenyl)acetic acid , which may prevent unwanted reactions in biological systems. Oxo Substitution: The oxo group in 2-((3,5-difluorophenyl)amino)-2-oxoacetic acid introduces hydrogen-bonding capabilities, useful in enzyme inhibition.

Acetic Acid Backbone Variations: Ester vs. Acid: Methyl 2-amino-2-(2,4-difluorophenyl)acetate is an ester prodrug form, offering improved absorption compared to the carboxylic acid. Difluoro Substitution: (2,4-Difluorophenyl)(difluoro)acetic acid has additional fluorines on the acetic acid backbone, increasing metabolic stability but possibly reducing solubility.

Biological Activity

2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid (CAS No. 1270661-89-6) is a synthetic organic compound characterized by the presence of an acetyl group, a methylamino group, and a difluorophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C11H11F2NO3
  • Molecular Weight : 245.21 g/mol
  • Structure : The compound features a central acetic acid backbone with distinct functional groups that influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The acetyl(methyl)amino group can form hydrogen bonds with target proteins, while the difluorophenyl group enhances lipophilicity and metabolic stability, potentially increasing bioavailability. These interactions can modulate enzyme activity and receptor function, leading to various pharmacological effects.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compoundData not yet availableData not yet available
Similar Derivative A19.45 ± 0.0742.1 ± 0.30
Similar Derivative B26.04 ± 0.3631.4 ± 0.12

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor. In vitro studies suggest that it may inhibit enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.

  • Dipeptidyl Peptidase IV (DPP-IV) : This enzyme is critical in glucose metabolism, and inhibitors have therapeutic potential in type 2 diabetes management.

Cytotoxicity and Anticancer Activity

Preliminary studies on similar compounds indicate potential cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer). The structure-activity relationship (SAR) analysis suggests that modifications to the difluorophenyl group can enhance anticancer activity.

CompoundCell LineIC50 (µM)
This compoundMCF-7Data not yet available
Reference CompoundMCF-7<10 µM

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study demonstrated that similar compounds significantly reduced the expression of inflammatory markers in RAW264.7 macrophages, suggesting a potential role for this compound in treating inflammatory diseases.
  • Cytotoxicity in Cancer Models : In vitro assays revealed that derivatives of this compound exhibited varying degrees of cytotoxicity against cancer cells, with some showing higher potency than established chemotherapeutic agents like doxorubicin.
  • DPP-IV Inhibition : Research has indicated that modifications to the acetyl group can enhance DPP-IV inhibition, making this compound a candidate for further development in diabetes therapeutics.

Q & A

Q. Q1. What are the key synthetic pathways for 2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid, and how can researchers optimize yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or enzymatic resolution. For example, enantioselective synthesis may involve dynamic kinetic resolution (DKR) using multi-enzyme systems (e.g., nitrilases or amidases) to achieve chiral purity, as demonstrated in fluorinated phenylglycine analogs . Optimization includes:

  • Temperature/pH control : Enzymatic reactions often require 40°C and pH 8 for maximal activity .
  • Fluorine-directed regioselectivity : The 2,4-difluorophenyl group may influence steric/electronic effects during acetylation.
  • Purification : Reverse-phase HPLC or chiral chromatography (e.g., using cellulose-based columns) ensures ≥98% purity .

Advanced Analytical Techniques

Q. Q2. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) for fluorinated acetic acid derivatives?

Methodological Answer: Fluorine’s strong electron-withdrawing effect and spin-spin coupling complicate NMR interpretation. To address discrepancies:

  • 19F NMR : Use decoupling or 2D NMR (e.g., HSQC) to distinguish between ortho/para fluorine environments .
  • High-resolution MS : Confirm molecular weight (e.g., 251.28 g/mol for related analogs) and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemical ambiguities in the acetyl(methyl)amino group .

Biological Activity and Mechanism

Q. Q3. What experimental designs are recommended for studying enzyme inhibition by this compound?

Methodological Answer:

  • Kinetic assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure inhibition constants (Ki) under varying pH and temperature conditions .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target enzymes (e.g., hydrolases) .
  • Molecular docking : Compare fluorine’s role in binding affinity against non-fluorinated analogs (e.g., 4-hydroxyphenyl derivatives) .

Stability and Degradation

Q. Q4. How does the 2,4-difluorophenyl group influence hydrolytic stability under physiological conditions?

Methodological Answer:

  • Accelerated stability studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. Fluorine’s inductive effect reduces ester/amide hydrolysis rates compared to non-fluorinated analogs .
  • Degradation products : Identify acetylated byproducts (e.g., 2,4-difluorophenylglycine) using tandem MS .

Computational Modeling

Q. Q6. How can researchers achieve >99% enantiomeric excess (ee) for this compound?

Methodological Answer:

  • Enzymatic resolution : Use immobilized lipases (e.g., Candida antarctica) in organic-aqueous biphasic systems .
  • Chiral auxiliaries : Derivatize with (R)- or (S)-1-phenylethylamine for diastereomeric crystallization .

Data Reproducibility

Q. Q7. Why do fluorinated phenylacetic acids show variability in reported bioactivity, and how can this be addressed?

Methodological Answer:

  • Batch-to-batch variability : Ensure consistent fluorination (e.g., via 19F NMR quantification) .
  • Cell-line specificity : Validate activity across multiple cell models (e.g., HEK293 vs. HepG2) .
  • Standardized assays : Adopt OECD guidelines for enzyme inhibition studies to minimize inter-lab variability .

Advanced Applications

Q. Q8. How can this compound serve as a precursor for PROTACs (Proteolysis-Targeting Chimeras)?

Methodological Answer:

  • Linker design : Functionalize the acetyl group with PEG spacers to conjugate E3 ligase ligands (e.g., VHL or CRBN) .
  • In vitro validation : Test degradation efficiency of target proteins (e.g., kinases) via Western blot .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.